![molecular formula C12H22O3 B13883185 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a hydroxymethyl group and a propyl acetate group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various methods, including the hydrogenation of benzene or the cyclization of linear hydrocarbons.
Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclohexane ring, which can be done using reagents like osmium tetroxide or potassium permanganate.
Attachment of the propyl acetate group: This can be achieved through esterification reactions, where the hydroxymethyl group reacts with propyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and hydroxylation processes, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetate group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) can be used under various conditions, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the propyl acetate group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hydroxymethyl group.
3-[1-(Hydroxymethyl)cyclohexyl]propanoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
1-Hydroxycyclohexyl phenyl ketone: Similar structure but has a phenyl ketone group instead of a propyl acetate group.
Uniqueness
3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate is unique due to the presence of both the hydroxymethyl and propyl acetate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-[1-(hydroxymethyl)cyclohexyl]propyl acetate |
InChI |
InChI=1S/C12H22O3/c1-11(14)15-9-5-8-12(10-13)6-3-2-4-7-12/h13H,2-10H2,1H3 |
InChI Key |
IOBFAYZANSCEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1(CCCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


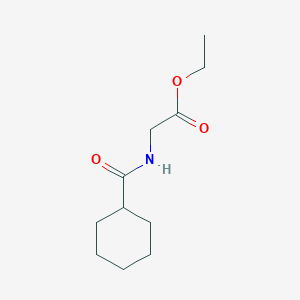
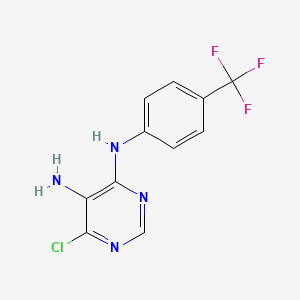
![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)
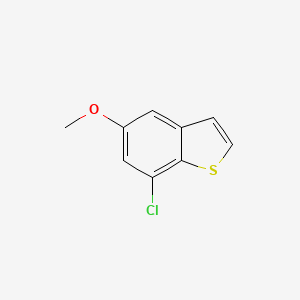
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
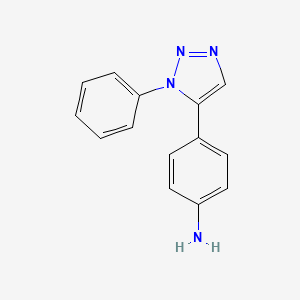
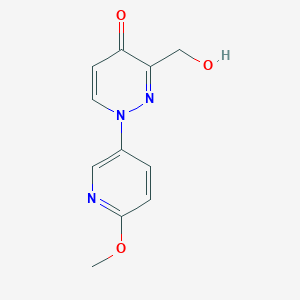
![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
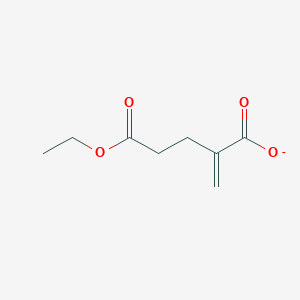
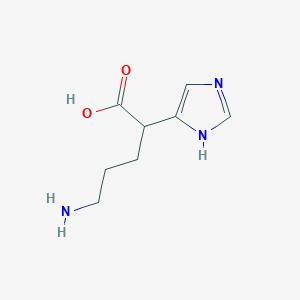
![Methyl 7-(1-methylpyrrol-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883183.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)

